molecular formula C14H20O3 B14510231 Ethyl 6-(4-hydroxyphenyl)hexanoate CAS No. 62889-60-5

Ethyl 6-(4-hydroxyphenyl)hexanoate

Cat. No.: B14510231
CAS No.: 62889-60-5
M. Wt: 236.31 g/mol
InChI Key: NJAFVYVDZQYPMU-UHFFFAOYSA-N
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Description

Ethyl 6-(4-hydroxyphenyl)hexanoate is an ester derivative of hexanoic acid featuring a 4-hydroxyphenyl group at the 6-position of the hexanoate chain.

Properties

CAS No.

62889-60-5

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 6-(4-hydroxyphenyl)hexanoate

InChI

InChI=1S/C14H20O3/c1-2-17-14(16)7-5-3-4-6-12-8-10-13(15)11-9-12/h8-11,15H,2-7H2,1H3

InChI Key

NJAFVYVDZQYPMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(4-hydroxyphenyl)hexanoate can be synthesized through the esterification of 6-(4-hydroxyphenyl)hexanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of esters like this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-hydroxyphenyl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(4-hydroxyphenyl)hexanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of Ethyl 6-(4-hydroxyphenyl)hexanoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl Hexanoate (Unsubstituted)

  • Structure: Simple ethyl ester of hexanoic acid.
  • Key Properties: Dominant aroma compound in liquors (e.g., Luzhoulaojiao: 2,221 mg/L) and wines, contributing fruity notes (apple, pineapple) . High odor activity values (OAVs) in lychee wines and cheeses, correlating with sweet, dried fruit flavors . Volatility influenced by phenolic compounds; gallic acid increases headspace release, while anthocyanins reduce it .
  • Applications : Flavor additive in foods and beverages.

Ethyl 6-Oxo-6-[4-(Thiomorpholinomethyl)phenyl]hexanoate

  • Structure: Contains a thiomorpholinomethyl group and oxo moiety.
  • Synthesized via reactions involving POCl₃ and DMF, similar to methods for other ethyl hexanoate derivatives .

Ethyl 6-(Tetrahydropyranyloxy)hexanoate

  • Structure : Features a tetrahydropyranyl (THP) protecting group.
  • Key Properties: The THP group improves stability during synthetic processes, making it a candidate for prodrug development . Lower volatility compared to ethyl hexanoate due to increased steric hindrance and polarity.

Ethyl 6-(4-Hexylphenyl)-6-Oxohexanoate

  • Structure : Substituted with a hexylphenyl group and oxo moiety.
  • Key Properties: The hydrophobic hexyl chain reduces water solubility, favoring applications in non-polar matrices (e.g., lipid-based drug delivery) .

Hypothetical Properties of Ethyl 6-(4-Hydroxyphenyl)hexanoate

Based on structural analogs, the following characteristics are hypothesized:

  • Polarity and Solubility: The 4-hydroxyphenyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, water-ethanol mixtures) compared to ethyl hexanoate.
  • Biological Activity: The phenolic group may confer antioxidant properties, making it relevant in cosmetic or nutraceutical applications.
  • Synthetic Routes : Likely synthesized via Friedel-Crafts acylation or esterification of 4-hydroxyphenyl precursors, analogous to methods in .

Data Table: Comparative Analysis of Ethyl Hexanoate Derivatives

Compound Name Substituent Molecular Formula Key Applications/Properties Source
Ethyl hexanoate None C₈H₁₆O₂ Aroma compound in liquors, wines
This compound 4-hydroxyphenyl C₁₄H₂₀O₃ Hypothetical: Antioxidant, polar (Inferred)
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate Thiomorpholinomethyl, oxo C₁₉H₂₇NO₃S Pharmaceutical intermediates
Ethyl 6-(tetrahydropyranyloxy)hexanoate Tetrahydropyranyloxy C₁₃H₂₄O₄ Prodrug synthesis, stability

Research Implications and Gaps

  • Food Chemistry: this compound’s reduced volatility may stabilize flavors in complex matrices (e.g., wines with phenolic extracts) .
  • Pharmaceuticals : The hydroxyl group could facilitate interactions with biological targets, warranting studies on bioavailability and toxicity.
  • Synthetic Challenges : Efficient synthesis routes and purification methods need validation, building on protocols for analogs like those in and .

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